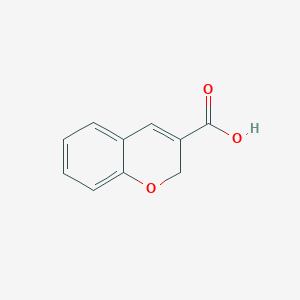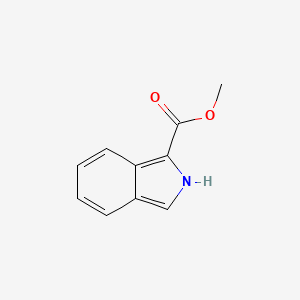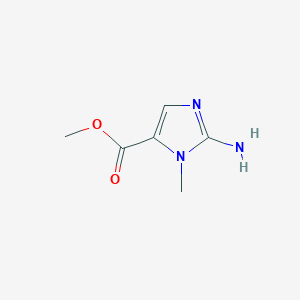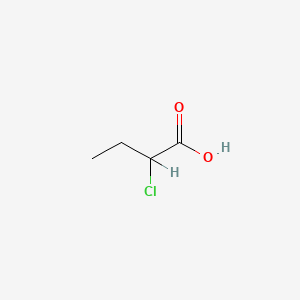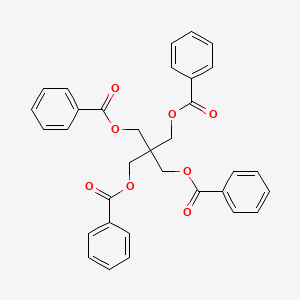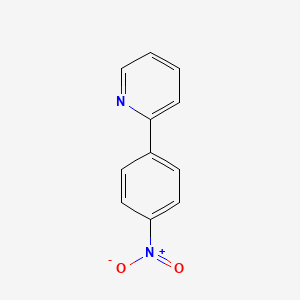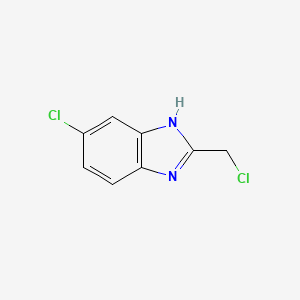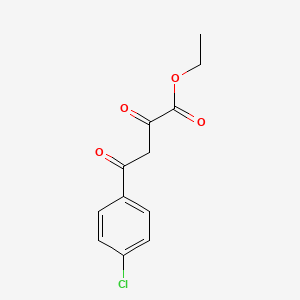
4-(4-clorofenil)-2,4-dioxobutanoato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los derivados de indol son significativos en la química medicinal debido a su amplia gama de actividades biológicas. 4-(4-clorofenil)-2,4-dioxobutanoato de etilo puede servir como precursor en la síntesis de derivados de indol que exhiben propiedades antivirales, antiinflamatorias y anticancerígenas . La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un material de partida valioso para crear nuevas moléculas farmacológicamente activas.
Agentes Antivirales
La flexibilidad estructural de This compound permite el desarrollo de nuevos agentes antivirales. Al modificar su estructura, los investigadores pueden sintetizar compuestos que muestran actividad inhibitoria contra una variedad de virus, incluyendo la influenza y el virus Coxsackie B4 . Esta aplicación es crucial en la lucha continua contra las enfermedades virales.
Actividad Anti-VIH
Las modificaciones de This compound pueden conducir a la creación de compuestos con actividad anti-VIH. Estos compuestos pueden inhibir la replicación de las cepas del VIH-1 y el VIH-2 en células infectadas aguda, ofreciendo posibles vías para nuevos tratamientos contra el VIH .
Investigación Anticancerígena
La estructura del compuesto se puede alterar para producir derivados que pueden tener aplicaciones en la investigación anticancerígena. Al dirigirse a vías o receptores específicos, estos derivados pueden contribuir al desarrollo de nuevas terapias contra el cáncer .
Desarrollo de Agentes Antimicrobianos
La investigación sobre agentes antimicrobianos puede beneficiarse del uso de This compound como andamiaje para crear nuevos compuestos. Su estructura química se puede adaptar para combatir una variedad de infecciones microbianas, convirtiéndola en un activo valioso en la investigación antimicrobiana .
Síntesis Química de Compuestos Derivados de Valina
El compuesto también se usa en la síntesis de varios pasos de compuestos derivados de valina, que incluyen N-acil-α-aminoácidos y derivados de 1,3-oxazoles. Se ha informado que estos compuestos tienen un grupo 4-[(4-clorofenil)sulfonil]fenilo, lo que indica la versatilidad de This compound en la síntesis química .
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures have been shown to possess a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to possess a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNRYGGOPNIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345190 | |
| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-38-0 | |
| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

